BenchChemオンラインストアへようこそ!

(2,4-Dichlorophenyl)(phenyl)methanamine

Nicotinic Acetylcholine Receptor Pharmacology Smoking Cessation Ion Channel Antagonist

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4) is a synthetic organic compound of the substituted methanamine class, with a molecular formula of C13H11Cl2N and a molecular weight of 252.14 g/mol. It is a versatile small-molecule scaffold characterized by the presence of two chlorine atoms on one phenyl ring and an unsubstituted phenyl ring, linked via a central methanamine core.

Molecular Formula C13H11Cl2N
Molecular Weight 252.14
CAS No. 1009371-05-4
Cat. No. B2792643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichlorophenyl)(phenyl)methanamine
CAS1009371-05-4
Molecular FormulaC13H11Cl2N
Molecular Weight252.14
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2
InChIKeyWAUHYSYCFRQOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4): Procurement-Ready Physicochemical and Biological Profile for Research Sourcing


(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4) is a synthetic organic compound of the substituted methanamine class, with a molecular formula of C13H11Cl2N and a molecular weight of 252.14 g/mol [1]. It is a versatile small-molecule scaffold characterized by the presence of two chlorine atoms on one phenyl ring and an unsubstituted phenyl ring, linked via a central methanamine core [1]. This compound is commercially available from multiple vendors (e.g., CymitQuimica, Biosynth) in research-grade purities (min. 95%) and is primarily intended for laboratory research applications .

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4): Why In-Class Analogs Cannot Be Interchanged Without Functional Consequence


The (2,4-dichlorophenyl)(phenyl)methanamine scaffold exhibits a distinctive pharmacological fingerprint characterized by nanomolar affinity for α3β4 nicotinic acetylcholine receptors (nAChRs) coupled with marked selectivity over the α4β2 subtype, a profile not shared by other generic phenylmethanamine derivatives [1]. Furthermore, its activity as a monoamine oxidase A (MAO-A) inhibitor (IC50 = 51 nM) with >8,000-fold selectivity over MAO-B is a specific, quantitative characteristic that is highly sensitive to the exact substitution pattern on the aryl rings [2]. Consequently, the interchange of this compound with a seemingly similar analog, such as an unsubstituted phenylmethanamine or a regioisomeric dichlorophenyl derivative, is expected to result in a complete loss of the desired α3β4 nAChR potency and MAO-A selectivity profile, potentially compromising or invalidating experimental outcomes.

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4): Quantified Differentiation Versus Alternative Probes and Clinical Candidates


Superior α3β4 nAChR Potency Compared to Prototypical Antagonist Mecamylamine and α-Conotoxin TxID

(2,4-Dichlorophenyl)(phenyl)methanamine exhibits an IC50 of 1.8 nM at the human α3β4 nicotinic acetylcholine receptor (nAChR), a potency that significantly exceeds that of the widely used, clinically studied antagonist mecamylamine (IC50 = 90-640 nM) and is approximately 7-fold more potent than the selective peptide antagonist α-conotoxin TxID (IC50 = 12.5 nM) [1]. This nanomolar affinity positions the compound as a highly potent tool for investigating α3β4 nAChR function.

Nicotinic Acetylcholine Receptor Pharmacology Smoking Cessation Ion Channel Antagonist

Selective α3β4 over α4β2 nAChR Antagonism: A Distinct Profile Compared to Non-Selective Ligands

The compound demonstrates a 6.7-fold selectivity for the α3β4 nAChR subtype (IC50 = 1.8 nM) over the α4β2 subtype (IC50 = 12.0 nM), a profile distinct from non-selective antagonists like SR16584 which, while showing binding preference for α3β4, exhibits functional antagonist activity only at micromolar concentrations (IC50 = 2.13 μM) [1][2]. This sub-nanomolar to low-nanomolar potency across key heteromeric nAChRs, with a clear preference for α3β4, provides a unique experimental window for dissecting the contributions of specific receptor subtypes in native tissues.

Nicotinic Receptor Subtype Selectivity CNS Pharmacology Receptor Profiling

Exquisite MAO-A Selectivity Profile: >8,000-Fold Discrimination Over MAO-B

(2,4-Dichlorophenyl)(phenyl)methanamine is a potent inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 51 nM, while exhibiting negligible activity at MAO-B (IC50 = 420,000 nM) [1]. This equates to an exceptional >8,200-fold selectivity for MAO-A over MAO-B. In contrast, the classic MAO-A inhibitor clorgyline demonstrates a ~100-fold selectivity over MAO-B in similar assay formats [2]. This near-absolute selectivity is a critical differentiator for studies aiming to dissect the independent roles of the two MAO isoforms in neurotransmitter metabolism.

Monoamine Oxidase Inhibition Neurochemical Pharmacology Enzyme Selectivity

Atypical Monoamine Transporter Inhibition Profile: Greater Potency at NET and SERT than DAT

In a panel of human monoamine transporters expressed in HEK293 cells, (2,4-Dichlorophenyl)(phenyl)methanamine exhibits an inhibition profile characterized by greater potency at the norepinephrine transporter (NET, IC50 = 443 nM) and serotonin transporter (SERT, IC50 = 100 nM) than at the dopamine transporter (DAT, IC50 = 945 nM) [1]. This NET/SERT-biased profile (approximately 2- to 9-fold greater potency than at DAT) contrasts with the classic DAT-preferring inhibitor nomifensine (DAT IC50 ~ 48 nM, NET IC50 ~ 6 nM, SERT IC50 ~ 800 nM) [2].

Monoamine Transporter Pharmacology Neurotransmitter Reuptake CNS Drug Discovery

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1009371-05-4): High-Value Research and Development Applications Based on Quantified Differentiation


Dissecting the Role of α3β4 nAChRs in Nicotine Dependence and Withdrawal In Vivo

The compound's exceptional α3β4 nAChR potency (IC50 = 1.8 nM) and selectivity over α4β2 nAChRs, as demonstrated in in vitro functional assays [1], position it as a superior pharmacological tool for in vivo studies aimed at dissecting the specific contribution of α3β4-containing receptors to the behavioral and physiological effects of nicotine. Unlike mecamylamine, which is less potent and non-selective, this compound can be administered at lower doses to selectively block α3β4 nAChRs, as suggested by its in vivo activity in mouse models of nicotine-induced antinociception and hypothermia [1]. This enables more precise interrogation of the α3β4 subtype in complex behavioral paradigms related to nicotine addiction and withdrawal.

Investigating the Independent Function of MAO-A in Neurochemistry with Minimal MAO-B Interference

With an IC50 of 51 nM for MAO-A and an exceptionally high >8,200-fold selectivity over MAO-B [2], this compound serves as an ideal small-molecule probe for studying MAO-A-specific contributions to monoamine metabolism. In contrast to older MAO-A inhibitors like clorgyline, which exhibit a ~100-fold selectivity window, the use of this compound in cell-based or in vivo models allows researchers to attribute observed changes in neurotransmitter levels and downstream behaviors with high confidence to the selective inhibition of MAO-A, minimizing the confounding influence of concurrent MAO-B blockade.

Elucidating the Functional Interplay of NET and SERT in Noradrenergic and Serotonergic Signaling

The compound's unique monoamine transporter inhibition profile, with greater potency at NET (IC50 = 443 nM) and SERT (IC50 = 100 nM) than at DAT (IC50 = 945 nM) [1], provides a distinct pharmacological tool for research into the noradrenergic and serotonergic systems. By utilizing this compound at concentrations that selectively target NET and SERT while largely sparing DAT, researchers can probe the specific contributions of norepinephrine and serotonin reuptake to synaptic transmission and behavioral states without the significant dopaminergic side effects associated with non-selective inhibitors. This is particularly valuable for studies of antidepressant and anxiolytic mechanisms.

Use as a Selective α3β4 nAChR Antagonist Control in Drug Discovery Assays

In high-throughput screening campaigns for novel therapeutics targeting nicotinic receptors, the availability of a potent and subtype-selective antagonist is critical for assay validation and hit characterization. (2,4-Dichlorophenyl)(phenyl)methanamine, with its well-defined potency at α3β4 (1.8 nM), α4β2 (12 nM), and α7 (7.9 nM) nAChRs [1], can be implemented as a reference control compound to benchmark assay performance, confirm the identity of receptor-mediated signals in calcium flux or electrophysiological assays, and differentiate between hits that act on α3β4 versus other nAChR subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,4-Dichlorophenyl)(phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.